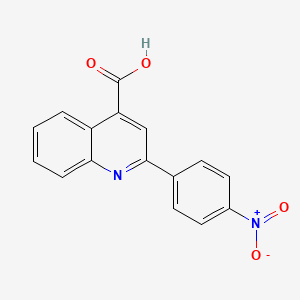

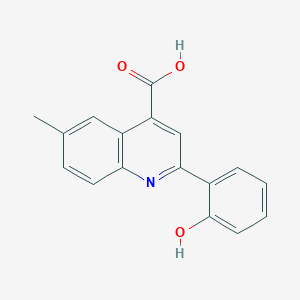

2-(4-nitrophenyl)quinoline-4-carboxylic Acid

Vue d'ensemble

Description

“2-(4-nitrophenyl)quinoline-4-carboxylic Acid” is a derivative of 2-phenyl-quinoline-4-carboxylic acid . It is synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

Synthesis Analysis

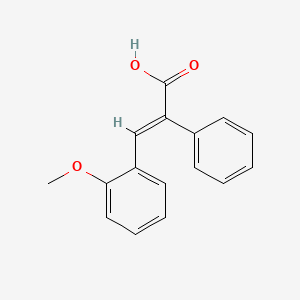

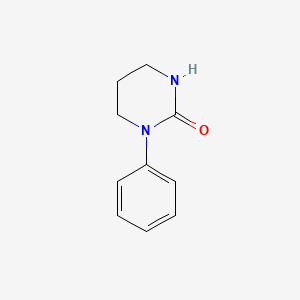

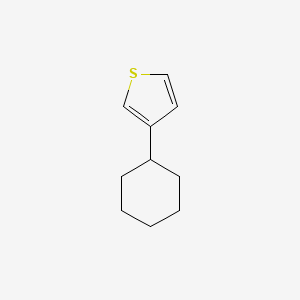

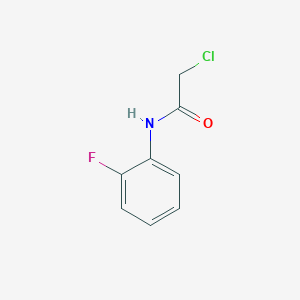

The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives involves several steps. It starts from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . The synthesis has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H-NMR, 13C-NMR, and HRMS . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is a three-component synthesis of quinoline-4-carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by 1H-NMR, 13C-NMR, and HRMS .Applications De Recherche Scientifique

Photophysical Properties Study

The study of photophysical behaviors of compounds related to 2-(4-nitrophenyl)quinoline-4-carboxylic acid revealed interesting results. The synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties were examined using UV–vis and fluorescence spectroscopy. These compounds displayed single absorption and dual emissions in different solvents, showing a large Stokes shift emission pattern. Their photophysical properties varied with solvent polarity, and they demonstrated good thermal stability up to 300 °C (Padalkar & Sekar, 2014).

Synthesis of Quinoline Derivatives

Quinoline derivatives, including those related to this compound, have been synthesized using one-pot protocols under heterogeneous conditions. These compounds play a crucial role in various biologically active molecules and as ligands in metal-catalyzed reactions. The synthesis of functionalized quinolines-2-carboxylate derivatives was achieved in good overall yields (Gabrielli et al., 2016).

Study of Noncovalent Weak Interactions

Research into noncovalent weak interactions between organic bases like 2-methylquinoline/quinoline and carboxylic acids has enhanced understanding of how 2-methylquinoline/quinoline binds with carboxylic acids. This study led to the formation of anhydrous multicomponent organic acid–base adducts using a range of carboxylic acids, contributing to the understanding of 1D–3D framework structures (Gao et al., 2014).

Electrochemical Behavior Analysis

The electrochemical behavior of nifedipine and similar compounds, including this compound derivatives, was investigated. The study focused on the instability of reduction products in protic media, providing insights into the electrochemical properties of these compounds (Hazard et al., 1991).

Ruthenium Catalyzed Reduction Study

A study on ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds, including quinoline derivatives, used formic acid as a reductant. This research demonstrated the potential for high yields and selectivity in the reduction of various nitroarenes (Watanabe et al., 1984).

Synthesis and Reactivity in Inorganic Chemistry

New coordination complexes with quinoline-2-carboxylate ion, including derivatives of this compound, were synthesized and characterized. These complexes exhibited interesting luminescence and electrochemical properties, offering insights for potential applications in biological labeling (Pan et al., 2014).

Mécanisme D'action

Target of Action

The primary targets of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid are Gram-negative and Gram-positive bacteria , including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . These bacteria are responsible for various infections and diseases, making them important targets for antibacterial agents.

Mode of Action

It is known that the compound exhibitsantibacterial activity . The compound likely interacts with its bacterial targets, leading to changes that inhibit bacterial growth or kill the bacteria outright.

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, disrupting their normal functions and leading to their death or inhibition .

Pharmacokinetics

It is noted that compounds with higher lipophilicity displayed higher activity , suggesting that the lipophilicity of this compound may influence its bioavailability and efficacy.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. Some compounds displayed good antibacterial activity against Staphylococcus aureus, and Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

Analyse Biochimique

Biochemical Properties

2-(4-nitrophenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatases, which are involved in dephosphorylation processes . The compound’s interaction with these enzymes can lead to changes in cellular signaling pathways and metabolic processes. Additionally, this compound has been found to bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit the activity of enzymes like alkaline phosphatases by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as antiviral and anticancer activities, without significant toxicity . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Propriétés

IUPAC Name |

2-(4-nitrophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)18(21)22/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSLMNLMCJRXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365806 | |

| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-13-1 | |

| Record name | 2-(4-Nitrophenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

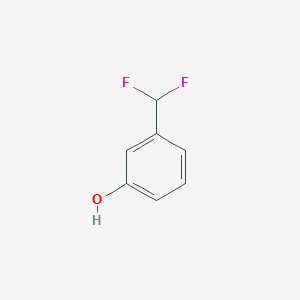

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

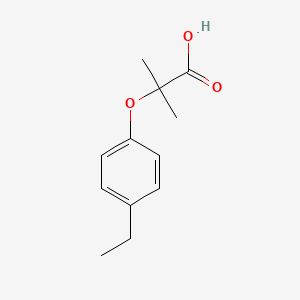

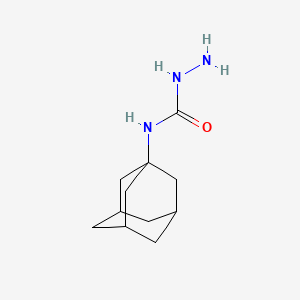

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)